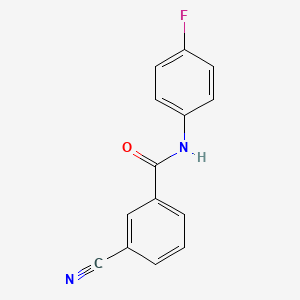
3-cyano-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(4-fluorophenyl)benzamide: is an organic compound with the molecular formula C14H9FN2O . It is a derivative of benzamide, characterized by the presence of a cyano group and a fluorophenyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-(4-fluorophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The resulting amine is acylated with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts and specific solvents, to enhance yield and purity. Ultrasonic irradiation and green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-cyano-N-(4-fluorophenyl)benzamide can undergo oxidation reactions, typically involving the cyano group.
Reduction: The compound can be reduced under specific conditions to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide core and the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Products may include carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives are the primary products.
Substitution: Various substituted benzamides and fluorophenyl derivatives are formed.
Scientific Research Applications
Chemistry: 3-cyano-N-(4-fluorophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 3-cyano-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-cyano-N-(2-fluorophenyl)benzamide
- 4-cyano-N-(3-fluorophenyl)benzamide
- 4-cyano-N-(4-chlorophenyl)benzamide
Comparison: Compared to its analogs, 3-cyano-N-(4-fluorophenyl)benzamide is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence its reactivity, binding affinity, and overall biological activity. The presence of the cyano group also enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-cyano-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-4-6-13(7-5-12)17-14(18)11-3-1-2-10(8-11)9-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWNDRZXCRNMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














